molecular formula C11H15ClO B1466263 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol CAS No. 1267954-80-2

3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol

Cat. No. B1466263
CAS RN: 1267954-80-2
M. Wt: 198.69 g/mol
InChI Key: JNBMWSASUQWOAE-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol, also known as 3-chloro-2,2-dimethylpropyl phenyl ether (CDPE), is a synthetic compound that has been used in various scientific research applications. CDPE is a colorless, volatile liquid with a pleasant odor and is soluble in most organic solvents. It has been used in a variety of laboratory experiments due to its low toxicity, low cost, and wide availability.

Scientific Research Applications

CDPE has been used in a variety of scientific research applications due to its low toxicity and wide availability. It has been used in studies of the metabolism of drugs and other compounds, as well as studies of the structure and function of proteins. CDPE has also been used in studies of the effects of environmental pollutants on aquatic organisms, and in studies of the effects of drugs on the central nervous system.

Mechanism of Action

The exact mechanism of action of CDPE is not yet fully understood. It is believed to act as a substrate for the cytochrome P450 enzyme system, which is involved in the metabolism of drugs and other compounds. It is also believed to inhibit certain enzymes, such as monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of CDPE are not yet fully understood. However, it is believed to inhibit the activity of certain enzymes, such as monoamine oxidase, which are involved in the breakdown of neurotransmitters. It has also been shown to induce the expression of certain genes, such as those involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The main advantages of using CDPE in laboratory experiments are its low toxicity, low cost, and wide availability. It is also relatively easy to synthesize and purify, making it a popular choice for laboratory experiments. The main limitation of using CDPE is that its mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for CDPE research. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug metabolism and other fields. Additionally, further research could be conducted on the synthesis and purification of CDPE, as well as on its potential toxicity and safety.

properties

IUPAC Name

3-(3-chlorophenyl)-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBMWSASUQWOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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